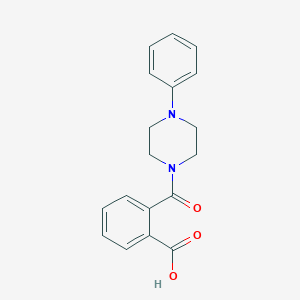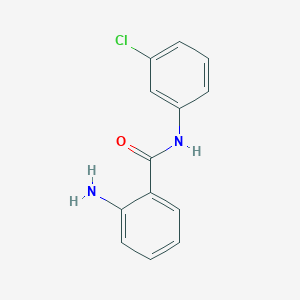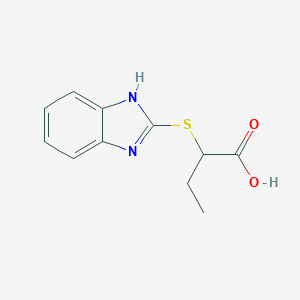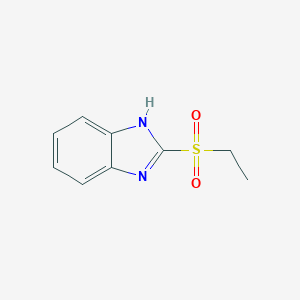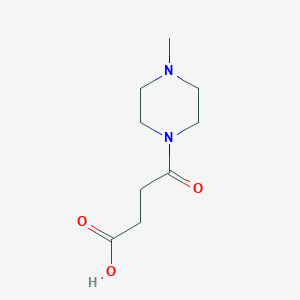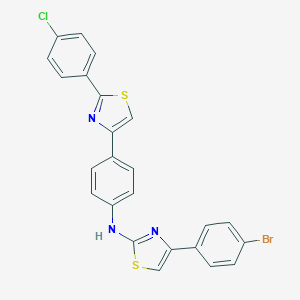
2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound A" and is known for its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. This compound has been shown to target several different molecular targets, including protein kinases, phosphodiesterases, and histone deacetylases.
Effets Biochimiques Et Physiologiques
Compound A has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound A in lab experiments is its unique chemical structure, which allows for the selective targeting of specific molecular targets. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on compound A. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the identification of additional molecular targets for this compound, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of compound A involves several steps, including the reaction of 4-(4-bromophenyl)-2-thiazolamine with 4-(2-(4-chlorophenyl)-4-thiazolyl)phenylamine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a wide range of potential therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-viral activities.
Propriétés
Numéro CAS |
68173-72-8 |
|---|---|
Nom du produit |
2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)- |
Formule moléculaire |
C24H15BrClN3S2 |
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N-[4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H15BrClN3S2/c25-18-7-1-15(2-8-18)22-14-31-24(29-22)27-20-11-5-16(6-12-20)21-13-30-23(28-21)17-3-9-19(26)10-4-17/h1-14H,(H,27,29) |
Clé InChI |
FPJRKHFGUOPTMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)NC4=NC(=CS4)C5=CC=C(C=C5)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)NC4=NC(=CS4)C5=CC=C(C=C5)Br |
Autres numéros CAS |
68173-72-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



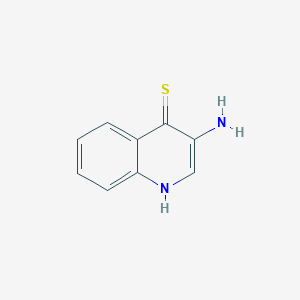
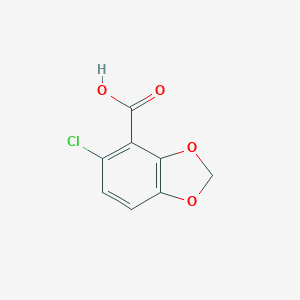
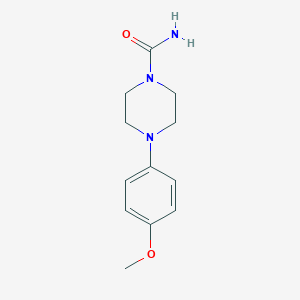
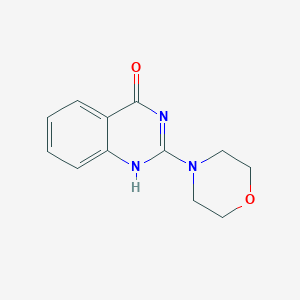
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
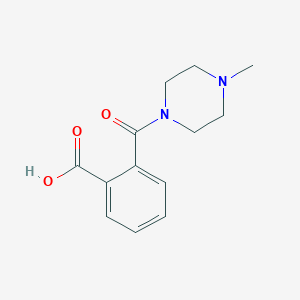
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
